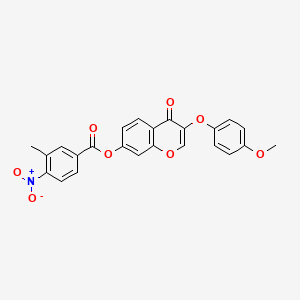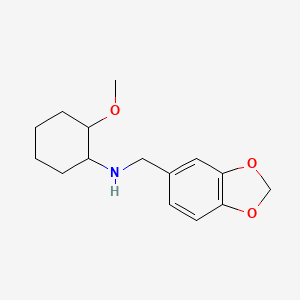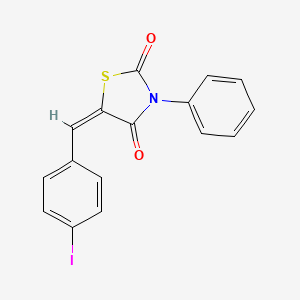![molecular formula C17H19ClO3 B5035175 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene, also known as SR9009, is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a number of beneficial effects on the body.
Mécanisme D'action
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene works by binding to a protein called Rev-erbα, which is involved in regulating the body's circadian rhythm. By activating Rev-erbα, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
In addition to its metabolic effects, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene has been shown to have a number of other biochemical and physiological effects. These include increased endurance and exercise capacity, improved lipid metabolism, and reduced inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene in lab experiments is its ability to improve metabolic function and energy metabolism, which can be useful for studying conditions such as obesity and diabetes. However, one limitation is that its effects may be species-specific, meaning that results obtained in animal models may not necessarily translate to humans.
Orientations Futures
There are a number of potential future directions for research on 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene. These include investigating its potential therapeutic applications in humans, exploring its effects on other aspects of metabolism such as lipid metabolism, and developing more potent and selective compounds based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene and its effects on different tissues and organs in the body.
Méthodes De Synthèse
The synthesis of 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene involves a multi-step process that begins with the reaction of 3-chlorophenol with butyl bromide to form 4-(3-chlorophenoxy)butane. This intermediate is then reacted with 2-methoxybenzaldehyde to form the final product, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene.
Applications De Recherche Scientifique
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its ability to improve metabolic function, with studies showing that it can increase energy expenditure and improve glucose tolerance in animal models.
Propriétés
IUPAC Name |
1-chloro-3-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-16-9-2-3-10-17(16)21-12-5-4-11-20-15-8-6-7-14(18)13-15/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVZSSGLZCOLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5035092.png)


![2-methyl-5-(4-{[1-(3-pyridinylmethyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5035124.png)
![1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5035128.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5035133.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5035135.png)
![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]butanamide](/img/structure/B5035171.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5035185.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)